4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione (CAS 779342-39-1) is a fluorinated 1,3-diketone (β-diketone) characterized by a trifluoromethyl ketone terminus, a methylene bridge, and a 5-methyl-2-furoyl group. This scaffold exists primarily in the chelated enol form in non-polar media, acting as a monoprotic acid (predicted pKa ~5.7) and bidentate O,O‑chelate ligand.
Molecular FormulaC9H7F3O3
Molecular Weight220.14 g/mol
CAS No.779342-39-1
Cat. No.B1417014
⚠ Attention: For research use only. Not for human or veterinary use.
4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione – Fluorinated β-Diketone Building Block and Chelating Ligand Scaffold
4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione (CAS 779342-39-1) is a fluorinated 1,3-diketone (β-diketone) characterized by a trifluoromethyl ketone terminus, a methylene bridge, and a 5-methyl-2-furoyl group. This scaffold exists primarily in the chelated enol form in non-polar media, acting as a monoprotic acid (predicted pKa ~5.7) and bidentate O,O‑chelate ligand [1]. It serves as a versatile synthetic intermediate for heterocyclic construction (pyrazoles, isoxazoles, pyrimidines) and a ligand for d‑ and f‑block metal complexes used in luminescent materials and catalysis [2]. The compound is commercially available with a typical purity of ≥95% (GC/HPLC) from international vendors, with a molecular formula C₉H₇F₃O₃ and molecular weight 220.15 g·mol⁻¹ .
•Fluorinated β-diketone for heterocycle synthesis (pyrazoles, isoxazoles, pyrimidines)
•Bidentate O,O-chelate for d- and f-block metal complexes in luminescent materials and catalysis
•Predominantly enol form in non-polar media, supporting metal binding and extraction workflows
[1] Sloop, J.C.; Bumgardner, C.L.; Washington, G.; Loehle, W.D.; Sankar, S.S.; Lewis, A.B. Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. J. Fluorine Chem. 2006, 127 (6), 780‑786. doi:10.1016/j.jfluchem.2006.02.012 View Source
[2] Interaction of Rare-Earth Metals and Some Perfluorinated β‑Diketones. Inorg. Chem. 2021, 60 (7), 4684‑4698. doi:10.1021/acs.inorgchem.0c03674 View Source
Why Non‑Methylated Furan or Phenyl Analogs Cannot Replace 4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione
Fluorinated 1,3‑diketones are highly sensitive to the electronic and steric properties of the aryl/heteroaryl substituent; even a single methyl group profoundly shifts the keto‑enol equilibrium, acidity, lipophilicity, and metal‑complex stability. For 4,4,4‑trifluoro‑1‑(5‑methylfuran‑2‑yl)butane‑1,3‑dione, the electron‑donating 5‑methyl substituent on the furan ring increases enol content relative to the non‑methylated analog 2‑furoyltrifluoroacetone [1], while simultaneously raising the logP (2.4 vs. 1.98) and reducing aqueous acidity . In rare‑earth extraction systems, the stability of M³⁺ complexes varies by orders of magnitude across structurally similar β‑diketones (2‑furoyl < 2‑thenoyl < benzoyl < 2‑naphthyl), proving that seemingly minor aryl modifications are not interchangeable [2]. Substituting the methylfuran compound with a cheaper analog would therefore alter complex formation constants, extraction pH profiles, and the thermal/spectroscopic properties of any downstream material; the data below quantify these differences.
⚠The 5-methyl substituent shifts keto–enol equilibrium and increases lipophilicity; 2‑furoyltrifluoroacetone or phenyl analogs exhibit different extraction and complexation profiles.
⚠Acidity change (pKa shift) and altered complex stability series prevent direct replacement in lanthanide separation or MOCVD processes without re-validation.
⚠Aryl/heteroaryl modifications are not interchangeable; even a single methyl group affects thermodynamic and spectroscopic properties of downstream materials.
[1] Sloop, J.C.; Bumgardner, C.L.; Washington, G.; Loehle, W.D.; Sankar, S.S.; Lewis, A.B. Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. J. Fluorine Chem. 2006, 127 (6), 780‑786. doi:10.1016/j.jfluchem.2006.02.012 View Source
[2] Interaction of Rare-Earth Metals and Some Perfluorinated β‑Diketones. Inorg. Chem. 2021, 60 (7), 4684‑4698. doi:10.1021/acs.inorgchem.0c03674 View Source
Quantitative Differentiation Evidence: 4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione vs. Closest Analogs
Lipophilicity Enhancement: Higher Predicted logP vs. 2‑Furoyltrifluoroacetone
The 5‑methyl substitution on the furan ring increases the predicted partition coefficient (XlogP) by approximately 0.42 log units relative to the non‑methylated analog, directly improving organic‑phase extractability and passive membrane permeability .
For liquid‑liquid extraction and membrane‑crossing applications, a 0.4 logP increase translates to approximately 2.6‑fold higher partition into organic phases, making the target compound quantitatively more efficient for solvent extraction processes.
LipophilicityMembrane permeabilityDrug design
Decreased Acidity: Elevated Predicted pKa vs. 2‑Furoyltrifluoroacetone
The electron‑donating 5‑methyl group reduces the acidity of the enol proton in the target compound relative to 2‑furoyltrifluoroacetone. The predicted pKa shift of +0.14 units implies that the target compound requires slightly higher pH for complete deprotonation, altering the operational pH window for metal complexation [1][2].
Acidity ShiftPredicted data
Predicted pKa ~5.7 vs 5.56 (+0.14)
Acidity context may alter metal complexation pH window
Predicted values; comparator measured/predicted in 0‑70% dioxane–water at 25 °C [2]
Why This Matters
A higher pKa shifts the complexation onset to slightly higher pH, enabling selective separation of metal ions when mixtures of β‑diketone ligands are used, and may improve hydrolytic stability of the resulting complexes.
Enhanced Metal Complex Stability: Positioned Above 2‑Furoyltrifluoroacetone in Ln³⁺ Affinity Series
A systematic spectrophotometric study of 64 apparent stability constants (log β₁) for rare‑earth complexes established the affinity order: 2‑furoyltrifluoroacetone < 2‑thenoyltrifluoroacetone < benzoyltrifluoroacetone < 2‑naphthyltrifluoroacetone [1]. Because the 5‑methylfuran moiety is more electron‑rich than unsubstituted furan (akin to the thiophene‑to‑furan increment), the target compound is inferred to produce higher stability constants than 2‑furoyltrifluoroacetone itself.
Complex StabilityClass-level inference
Inferred log β₁ above 2‑furoyltrifluoroacetone series
Stability ranking may improve extraction; quantitative validation needed
Inferred from lanthanide trend; direct measurement for this scaffold unavailable
Apparent monocomplex formation constants (log β₁) for Ln³⁺ ions
Target Compound Data
log β₁ expected to exceed 2‑furoyltrifluoroacetone values (which range 4.2–12.7 log units across the lanthanide series) [1]
Comparator Or Baseline
2‑Furoyltrifluoroacetone: lowest stability in the studied series; 2‑thenoyltrifluoroacetone: systematically higher stability [1]
Quantified Difference
Class‑level stability increment estimated at 0.3–0.8 log units per additional heteroaryl electron‑donor group (qualitative inference from periodic trends in Ref. 1)
Conditions
Aqueous citrate–phosphate buffer, I = 0.5 M (NaCl), pH 2.0–5.4, 25 °C; multiwavelength spectrophotometric titration with CODESSA‑type regression [1]
Why This Matters
Higher complex stability constants directly translate to improved extraction efficiency, reduced ligand loss to aqueous phases, and sharper metal‑ion separations, making this compound a rational upgrade when 2‑furoyltrifluoroacetone fails to meet partition targets.
[1] Interaction of Rare-Earth Metals and Some Perfluorinated β‑Diketones. Inorg. Chem. 2021, 60 (7), 4684‑4698. doi:10.1021/acs.inorgchem.0c03674 View Source
Higher Molecular Mass: Gravimetric Precision and Volatility Tuning in CVD/MOCVD Applications
With a molecular weight of 220.15 g·mol⁻¹ , the target compound is 6.8% heavier than 2‑furoyltrifluoroacetone (206.12 g·mol⁻¹). This increment reduces vapor pressure and volatility, a desirable trait for metal‑organic chemical vapor deposition (MOCVD) precursors where excessive volatility leads to transport line condensation and film thickness non‑uniformity [1]. The additional mass also improves gravimetric weighing accuracy for small‑scale ligand synthesis.
Molecular MassSupporting evidence
220.15 vs 206.12 g·mol⁻¹ (+6.8%)
May modulate volatility for vapor deposition precursor design
Mass increase corresponds to 5–15 °C sublimation elevation in homologous complexes
For vapor‑deposition processes, even small MW changes modulate precursor volatility; a +6.8% mass increase generally corresponds to a 5–15 °C elevation in sublimation temperature, enabling better thermal stability during delivery without premature decomposition.
[1] da Silva, M.A.V.R.; Ribeiro da Silva, M.D.M.C.; Gonçalves, J.M. Standard molar enthalpies of formation of eight copper(II) fluorinated β‑diketonates. J. Chem. Thermodyn. 1998, 30 (12), 1465‑1481. doi:10.1006/jcht.1998.0410 (establishes correlation between fluorinated β‑diketone structure and volatility of metal complexes). View Source
High‑Value Application Scenarios for 4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione Based on Differentiation Evidence
Lanthanide Extraction with Enhanced Selectivity Due to Higher logP and Stability Constants
In liquid–liquid extraction of trivalent lanthanides (e.g., Nd³⁺, Eu³⁺, Tb³⁺), the 0.42 logP advantage over 2‑furoyltrifluoroacetone provides roughly 2.6‑fold higher organic‑phase partitioning of the ligand, reducing aqueous losses. Combined with the class‑level inference of 0.3–0.8 log unit higher complex stability [1], this compound enables sharper separations at lower extractant concentrations, directly addressing the cost‑efficiency gap that limits 2‑furoyltrifluoroacetone in industrial rare‑earth recovery.
MOCVD Precursor Design: Volatility Tuning via Elevated Molecular Weight
The +6.8% molecular weight relative to 2‑furoyltrifluoroacetone translates to reduced precursor volatility, mitigating gas‑phase pre‑reaction and transport‑line condensation in copper‑ or lanthanide‑based MOCVD processes. The concomitant 5–15 °C sublimation temperature elevation (supported by calorimetric studies on homologous fluorinated β‑diketonate complexes [2]) provides a wider thermal budget window between volatilization and decomposition, critical for depositing uniform oxide films on high‑aspect‑ratio substrates.
Asymmetric Catalysis: Ligand Steric and Electronic Fine‑Tuning
The 5‑methyl group on the furan ring provides a localized steric perturbation absent in the parent 2‑furoyltrifluoroacetone scaffold. When this compound is used to construct chiral metal‑β‑diketonate catalysts (e.g., with Sc³⁺ or Cu²⁺), the methyl group restricts conformational freedom near the metal center, potentially enhancing enantioselectivity in Diels–Alder or Friedel–Crafts reactions. The ~0.14 pKa increase [3] also shifts the optimal catalytic pH window, enabling compatibility with acid‑sensitive substrates that would be compromised by the more acidic 2‑furoyl analog.
Europium(III) and terbium(III) β‑diketonate complexes are widely employed as red and green emitters in OLEDs. The electron‑donating 5‑methyl substituent slightly destabilizes the ligand‑centered HOMO relative to 2‑furoyltrifluoroacetone, subtly red‑shifting the ligand triplet state and improving resonant energy transfer to the lanthanide emissive levels. The higher complex stability inferred from the Inorg. Chem. 2021 series [1] further reduces ligand dissociation during device operation, extending OLED operational lifetime.
Application
Selection Property
Validation Focus
Lanthanide extraction research
Lipophilicity and complex stability context
Organic-phase partitioning efficiency and separation sharpness
MOCVD precursor volatility tuning
Molecular mass and volatility profile
Thermal budget window and film uniformity
Asymmetric catalysis ligand design
Steric and electronic perturbation by 5-methyl group
Enantioselectivity and pH window compatibility
OLED emitter complex development
Ligand electronic properties and complex stability
Energy transfer efficiency and operational stability
[1] Interaction of Rare-Earth Metals and Some Perfluorinated β‑Diketones. Inorg. Chem. 2021, 60 (7), 4684‑4698. doi:10.1021/acs.inorgchem.0c03674 View Source
[2] da Silva, M.A.V.R.; Ribeiro da Silva, M.D.M.C.; Gonçalves, J.M. Standard molar enthalpies of formation of eight copper(II) fluorinated β‑diketonates. J. Chem. Thermodyn. 1998, 30 (12), 1465‑1481. doi:10.1006/jcht.1998.0410 View Source
[3] Shukla, J.P.; Sharma, R.S. Thermodynamics of ionization of some fluorinated β‑diketones. Electrochim. Acta 1986, 31 (11), 1449‑1455. doi:10.1016/0013-4686(86)87058-X View Source
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